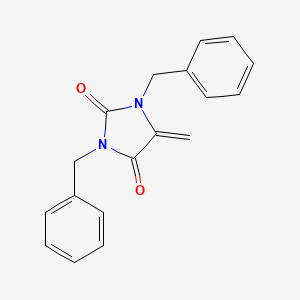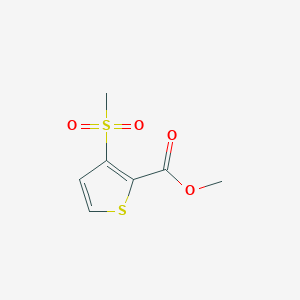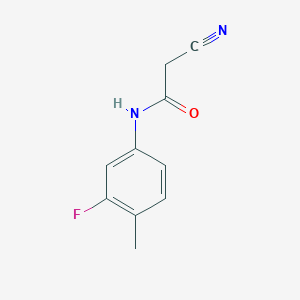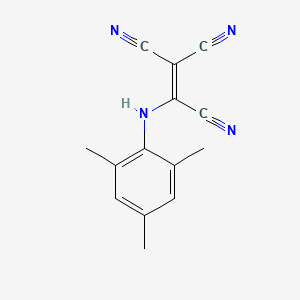
7-bromo-N,N-dimethylquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-N,N-dimethylquinolin-2-amine is a chemical compound with the molecular formula C11H11BrN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-N,N-dimethylquinolin-2-amine typically involves the bromination of N,N-dimethylquinolin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-N,N-dimethylquinolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed depend on the type of reaction. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in a variety of substituted quinoline derivatives.
Applications De Recherche Scientifique
7-Bromo-N,N-dimethylquinolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of quinoline derivatives.
Industrial Applications: The compound can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-bromo-N,N-dimethylquinolin-2-amine is not well-documented. as a quinoline derivative, it is likely to interact with various biological targets, including enzymes and receptors. The bromine atom may enhance its binding affinity and specificity towards certain molecular targets, influencing its biological activity .
Comparaison Avec Des Composés Similaires
- 7-Bromo-N-methylquinolin-2-amine
- 6-Bromo-4-chloro-N,N-dimethylquinolin-2-amine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
Comparison: Compared to its analogs, 7-bromo-N,N-dimethylquinolin-2-amine is unique due to the presence of both bromine and dimethylamine groups. This combination can influence its reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C11H11BrN2 |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
7-bromo-N,N-dimethylquinolin-2-amine |
InChI |
InChI=1S/C11H11BrN2/c1-14(2)11-6-4-8-3-5-9(12)7-10(8)13-11/h3-7H,1-2H3 |
Clé InChI |
XFHLENDQODKFDO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC2=C(C=CC(=C2)Br)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-[2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078092.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)-3,5-dimethylpiperidine](/img/structure/B14078098.png)
![8-(3,4-Dichlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14078113.png)

![{[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]oxy}acetic acid](/img/structure/B14078119.png)
![1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078127.png)




![6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B14078144.png)
